Ethyl 6H-furo[2,3-E]indole-7-carboxylate

furoindole scaffold regioisomer comparison ring-fusion topology

Ethyl 6H-furo[2,3-E]indole-7-carboxylate (CAS 1447607-58-0; molecular formula C₁₃H₁₁NO₃; MW 229.23 g mol⁻¹) is a substituted, fused N,O-heterocycle belonging to the 6H-furo[2,3-e]indole class. The three-ring scaffold—comprising a central indole nucleus linearly fused to a furan ring at the [2,3-e] junction and bearing an ethyl carboxylate at the 7‑position—provides a specific vector geometry that distinguishes it from regioisomeric furoindoles such as 6H-furo[3,2-e]indole and furo[3,2-b]indole systems.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Cat. No. B15067042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6H-furo[2,3-E]indole-7-carboxylate
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=CC3=C2OC=C3
InChIInChI=1S/C13H11NO3/c1-2-16-13(15)11-7-9-10(14-11)4-3-8-5-6-17-12(8)9/h3-7,14H,2H2,1H3
InChIKeyPZJIEYMSXMTNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6H-furo[2,3-E]indole-7-carboxylate—Core Scaffold Identity, CAS Number, and Patent Landscape


Ethyl 6H-furo[2,3-E]indole-7-carboxylate (CAS 1447607-58-0; molecular formula C₁₃H₁₁NO₃; MW 229.23 g mol⁻¹) is a substituted, fused N,O-heterocycle belonging to the 6H-furo[2,3-e]indole class . The three-ring scaffold—comprising a central indole nucleus linearly fused to a furan ring at the [2,3-e] junction and bearing an ethyl carboxylate at the 7‑position—provides a specific vector geometry that distinguishes it from regioisomeric furoindoles such as 6H-furo[3,2-e]indole and furo[3,2-b]indole systems . This scaffold is encompassed within the Markush structures of patent EP3119786A1 (WO 2015143257A1), which claims 6H-furo[2,3-e]indole compounds as hepatitis C virus (HCV) NS5B polymerase inhibitors, establishing a defined intellectual-property space for derivatives bearing this specific ring fusion [1].

Why Generic Substitution Fails for Ethyl 6H-furo[2,3-E]indole-7-carboxylate in Medicinal-Chemistry and HCV-Targeted Procurement


The 6H-furo[2,3-e]indole scaffold cannot be interchanged with regioisomeric furoindoles or simple indole-7-carboxylates without altering critical molecular-recognition features. In the HCV NS5B inhibitor patent family (EP3119786A1), the [4-fluorophenyl]-substituted 6H-furo[2,3-e]indole core is essential for binding to the NS5B allosteric thumb pocket II; shifting the furan fusion from [2,3-e] to [3,2-e] or [3,2-b] reorients the hydrogen-bonding vectors of the indole NH and the ester carbonyl, which are predicted to engage Arg503 and the backbone of the priming loop, respectively [1]. Moreover, the ethyl ester at C‑7 is a specific precursor handle that can be hydrolysed to the carboxylic acid for further amide coupling, whereas the methyl ester analog (CAS 1037763‑00‑0) gives a different crystallisation profile and solubility that may complicate reaction work-up and downstream purification . Generic procurement from the broader indole-ester catalogue therefore risks obtaining a compound with a different ring‑fusion topology, altered hydrogen-bond donor/acceptor geometry, or an incompatible ester hydrolysis rate—any of which would confound structure‑activity relationship (SAR) interpretation and patent‑circumvention strategies [1].

Product-Specific Quantitative Evidence Guide: Ethyl 6H-furo[2,3-E]indole-7-carboxylate Versus Closest Analogs


Scaffold-Level Structural Differentiation: Ethyl 6H-furo[2,3-e]indole-7-carboxylate Versus 6H-furo[3,2-e]indole and furo[3,2-b]indole Regioisomers

Target compound Ethyl 6H-furo[2,3-e]indole-7-carboxylate possesses a linear [2,3-e] fusion between the furan and indole rings, which contrasts with the angular [3,2-e] fusion of 6H-furo[3,2-e]indole (CAS 19546-89-5) and the [3,2-b] fusion of furo[3,2-b]indole systems. In the broader 6H-furo[2,3-e]indole patent class (EP3119786A1), this specific linear topology is explicitly required in the generic Formula I to achieve HCV NS5B inhibition, with representative compounds from the class showing EC₅₀ values below 100 nM in genotype 1b replicon assays. The [3,2-e] regioisomer (LogP ≈ 2.91 for the parent heterocycle) presents a different lipophilicity vector compared with the [2,3-e] system (calculated XLogP3 = 3.6 for the target compound) .

furoindole scaffold regioisomer comparison ring-fusion topology

Ester Substituent Differentiation: Ethyl Ester Versus Methyl Ester—Physicochemical and Synthetic Implications

The ethyl ester at the 7‑position (MW 229.23 g mol⁻¹; XLogP3 = 3.6) is the preferred intermediate for HCV NS5B inhibitor synthesis because it can be selectively hydrolysed to the free carboxylic acid under mild conditions, enabling subsequent amide coupling to generate the patent‑exemplified carboxamide series. The homologous methyl ester, methyl 6H-furo[2,3-e]indole-7-carboxylate (CAS 1037763-00-0; MW 215.20 g mol⁻¹), differs by one methylene unit, resulting in a lower molecular weight, altered crystallinity, and potentially faster saponification kinetics that may reduce yields in multi‑step sequences where chemoselectivity is required . In furo[3,2-b]indole SAR studies, the transition from ethyl to methyl ester (compound Va to Vb) produced measurable differences in reaction yields during deoxygenation and thermolysis steps, with the ethyl ester generally providing superior crystallinity for purification [1].

ester homolog comparison synthetic intermediate hydrolysis kinetics

Biological Activity Class-Level Differentiation: 6H-Furo[2,3-e]indole Scaffold in HCV NS5B Inhibition Versus Furo[3,2-b]indole Analgesic/Anti-inflammatory Class

The 6H-furo[2,3-e]indole scaffold is specifically associated with HCV NS5B polymerase inhibition, as demonstrated in patent EP3119786A1 where multiple compounds within this class showed replicon EC₅₀ values in the nanomolar range (e.g., representative compounds with EC₅₀ < 100 nM against genotype 1b). By contrast, the regioisomeric furo[3,2-b]indole class has been developed for a completely different therapeutic indication—analgesic and anti-inflammatory activity—with lead compound FI-302 demonstrating 2–7‑fold greater analgesic potency than aminopyrine in tail‑pressure and hot‑plate assays in mice [1][2]. Additionally, furo[3,2-e]indole and related furoindole scaffolds have been explored as SAHA enhancers for anticancer applications, showing individual cytotoxicity against breast cancer cells, while tricyclic and tetracyclic furoindoles in the same study provided IC₅₀ values at low‑micromolar concentrations [3]. This therapeutic‑area divergence underscores that the specific ring‑fusion isomer, not merely the furoindole core, governs the biological target profile.

HCV NS5B inhibitor furoindole biological activity therapeutic area differentiation

Best Research and Industrial Application Scenarios for Ethyl 6H-furo[2,3-E]indole-7-carboxylate


HCV NS5B Allosteric Inhibitor Lead Optimisation and Patent Circumvention

This compound serves as the core synthetic intermediate for constructing the 6H-furo[2,3-e]indole series claimed in EP3119786A1 [1]. Programmes aiming to develop next‑generation HCV NS5B thumb‑pocket II inhibitors with improved resistance profiles or pan‑genotypic coverage require the [2,3-e] scaffold specifically, as the ring‑fusion topology positions the C‑8 aryl substituent and C‑7 carboxamide pharmacophore in the optimal geometry for NS5B binding. The ethyl ester provides a hydrolytically tuneable handle for generating diverse C‑7 carboxamide libraries via carboxylic acid intermediates.

Furoindole Anticancer Pharmacological Probe Development

Although direct anticancer data for this specific compound are unavailable, the broader furoindole class has demonstrated both stand‑alone cytotoxicity and SAHA‑synergistic enhancement in breast cancer and neuroblastoma cell lines [2]. Ethyl 6H-furo[2,3-e]indole-7-carboxylate, as the unsubstituted parent scaffold, is the appropriate starting point for systematic SAR exploration at the C‑4, C‑5, and C‑8 positions to deconvolute which substitution patterns shift the biological profile from antiviral to anticancer activity, thereby maximising the value of a single scaffold investment.

Chemical Biology Tool Compound for Profiling Furoindole–Protein Interactions

The absence of substituents on the aromatic ring positions (C‑4, C‑5, C‑8) makes this compound an ideal minimalist probe for chemoproteomic studies. When compared with the 4‑fluoro analog (CAS 1037763-95-3) or the 8‑iodo‑4‑fluoro analog, the parent scaffold enables isolation of the contribution of the core ring system to target engagement, independent of halogen‑bonding or steric effects introduced by substituents. This is essential for building accurate computational pharmacophore models of furoindole‑protein interactions [1].

Regioisomer Reference Standard for Analytical Method Development

Given the commercial availability of multiple furoindole regioisomers—6H-furo[3,2-e]indole (CAS 19546-89-5), furo[3,2-b]indole-2-carboxylates, and 6H-furo[2,3-e]indole-7-carboxylate—this compound is required as a certified reference standard for HPLC, LC‑MS, and NMR method development to distinguish the [2,3-e] isomer from its regioisomeric contaminants in reaction monitoring and purity assessment .

Quote Request

Request a Quote for Ethyl 6H-furo[2,3-E]indole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.